Naled-d6
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Overview
Description
Naled-d6 is a hexa-deuterated derivative of Naled, an organophosphate insecticide. The chemical name of this compound is dichloromethyl (deuterium-d6) phosphonate. This compound is primarily used as a labeled cholinesterase inhibitor in scientific research, particularly in the fields of chemistry, biology, and environmental science .
Preparation Methods
Naled-d6 is generally prepared through chemical synthesis. The preparation involves reacting Naled with deuteride to generate the corresponding this compound compound . The reaction conditions typically require a controlled environment to ensure the proper incorporation of deuterium atoms into the Naled molecule. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .
Chemical Reactions Analysis
Naled-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form deuterated analogs of its degradation products.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Naled-d6 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of organophosphate compounds.
Biology: Employed in studies involving cholinesterase inhibition to understand the effects of organophosphates on biological systems.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism and distribution of organophosphate compounds in the body.
Industry: Applied in environmental monitoring to detect and quantify the presence of organophosphate insecticides in various ecosystems
Mechanism of Action
Naled-d6 exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of cholinesterase leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate insecticides, which target the nervous systems of insects and other pests .
Comparison with Similar Compounds
Naled-d6 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring stable isotope labeling. Similar compounds include:
Naled: The non-deuterated parent compound, commonly used as an insecticide.
Dichlorvos: A degradation product of Naled, also used as an insecticide.
Other organophosphates: Compounds like malathion and parathion, which share similar mechanisms of action but differ in their chemical structures and applications.
This compound stands out due to its specific use in research involving stable isotope labeling, providing valuable insights into the behavior and effects of organophosphate compounds in various systems.
Properties
IUPAC Name |
(1,2-dibromo-2,2-dichloroethyl) bis(trideuteriomethyl) phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYMVQAILCEWRR-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC(C(Cl)(Cl)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC(C(Cl)(Cl)Br)Br)OC([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2Cl2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676053 |
Source
|
Record name | 1,2-Dibromo-2,2-dichloroethyl bis[(~2~H_3_)methyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216605-57-0 |
Source
|
Record name | 1,2-Dibromo-2,2-dichloroethyl bis[(~2~H_3_)methyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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